8-O-4,8-O-4-Dehydrotriferulic acid

Plant Cell Wall Architecture Polysaccharide Cross-Linking Arabinoxylan Gelation

8-O-4,8-O-4-Dehydrotriferulic acid (CAS 848649-28-5) is a structurally authenticated trimer with two 8-O-4 ether linkages. Unlike ferulic acid monomer or other regioisomers (e.g., 5-5/8-O-4), it lacks an intramolecular 5-5-unit, a feature critical to its cross-linking capacity and steric behavior in polysaccharide matrices. Procure as a reference standard for unambiguous regioisomer identification in cereal bran, dietary fiber hydrolysates, and Chuanxiong fingerprinting, or as a template for ferulate-mediated polysaccharide cross-linking and antioxidant SAR studies. Substitution with generic ferulic acid or other dehydrotriferulic acids is scientifically invalid without direct comparative validation.

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
Cat. No. B12388326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-O-4,8-O-4-Dehydrotriferulic acid
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)O)OC)C(=O)O
InChIInChI=1S/C30H26O12/c1-38-23-13-18(4-8-20(23)31)15-26(29(34)35)42-22-10-6-19(14-25(22)40-3)16-27(30(36)37)41-21-9-5-17(7-11-28(32)33)12-24(21)39-2/h4-16,31H,1-3H3,(H,32,33)(H,34,35)(H,36,37)/b11-7+,26-15-,27-16-
InChIKeyUWXGIJKBCAIMFK-XVAVVJJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-O-4,8-O-4-Dehydrotriferulic Acid: Structural Baseline and Procurement-Relevant Identity


8-O-4,8-O-4-Dehydrotriferulic acid (CAS 848649-28-5) is a dehydrotriferulic acid—a trimeric phenolic oligomer formed via oxidative coupling of three ferulic acid units—that can be isolated from saponified maize (corn) bran insoluble fiber [1]. The compound has a molecular formula of C30H26O12 and a molecular weight of 578.52 g/mol . First documented in 2005 by Funk et al., it was unambiguously characterized using UV spectroscopy, mass spectroscopy, and one- and two-dimensional NMR [1]. Its structure contains two 8-O-4 ether linkages connecting three ferulate moieties, which distinguishes it from other dehydrotriferulic acid regioisomers found in plant cell walls .

Why 8-O-4,8-O-4-Dehydrotriferulic Acid Cannot Be Substituted by Ferulic Acid or Other Trimers


Generic substitution of 8-O-4,8-O-4-dehydrotriferulic acid with ferulic acid monomer or other dehydrotriferulic acid regioisomers is scientifically unsound for procurement decisions. This trimer differs fundamentally from ferulic acid in molecular size (578.52 g/mol vs. 194.18 g/mol), phenolic group multiplicity (three carboxylic acid and three hydroxyl moieties vs. one of each), and stereochemical configuration [1]. Among dehydrotriferulic acids, regioisomers are not functionally interchangeable: 8-O-4,8-O-4-dehydrotriferulic acid is structurally distinct from 5-5/8-O-4-dehydrotriferulic acid, 8-8(cyclic)/8-O-4-dehydrotriferulic acid, and 8-O-4/8-5-dehydrotriferulic acid [2]. Critically, 8-O-4,8-O-4-dehydrotriferulic acid does not contain a 5-5-dehydrodiferulic acid unit—only the 5-5-dehydrodimer can form intramolecularly [1]. This regiospecific coupling pattern dictates cross-linking capacity and steric accessibility in polymeric matrices, rendering substitution invalid without direct comparative validation.

8-O-4,8-O-4-Dehydrotriferulic Acid: Product-Specific Quantitative Differentiation Evidence


Cross-Linking Multiplicity: Trimeric vs. Dimeric vs. Monomeric Ferulate Capacity

8-O-4,8-O-4-dehydrotriferulic acid is derived from a ferulate dehydrotrimer that can potentially cross-link up to three polysaccharide chains, compared to a maximum of two chains for dehydrodiferulic acids (diFA) and a single chain attachment for ferulic acid monomer [1]. While dehydrodiferulates are limited to bifunctional cross-linking, the trimeric architecture enables a higher degree of network connectivity in arabinoxylan matrices [2]. In maize fiber-derived arabinoxylans, complex viscosity (η*) is inversely proportional to dehydrotriferulic acid (tri-FA) content and directly proportional to ferulic acid (FA) content, indicating that tri-FA-rich arabinoxylans produce gels with higher mechanical strength [3].

Plant Cell Wall Architecture Polysaccharide Cross-Linking Arabinoxylan Gelation

Structural Regioisomer Differentiation: 8-O-4/8-O-4 vs. Alternative Triferulic Acid Linkages

8-O-4,8-O-4-dehydrotriferulic acid is one of at least six distinct dehydrotriferulic acid regioisomers identified from plant sources, each with unique coupling patterns and stereochemical configurations [1]. Unlike 8-8(cyclic)/8-O-4-dehydrotriferulic acid (co-isolated from maize bran) which contains a cyclic tetrahydrofuran structure, 8-O-4,8-O-4-dehydrotriferulic acid possesses two 8-O-4 ether linkages in a linear arrangement [2]. This compound is structurally distinct from 5-5/8-O-4-dehydrotriferulic acid, which contains a 5-5 biphenyl linkage [3]. Among cereal samples analyzed, the 5-5/8-O-4-, 8-O-4/8-O-4-, and 8-8(aryltetralin)/8-O-4-dehydrotrimers were detected in all samples, though often at levels below quantification limits [4].

Analytical Chemistry Phytochemistry Ferulate Oligomer Profiling

Use as Reference Standard in Pharmacopoeial Fingerprinting: Ligusticum Genus Discovery

8-O-4/8-O-4-dehydrotriferulic acid was first discovered in a plant belonging to the genus Ligusticum and was unambiguously identified in Chuanxiong dispensing granules (CDG) by comparing with reference standards using HPLC-Q-TOF-MS [1]. This compound serves as one of 46 components detected in the chemical fingerprint of CDG, with 14 components unambiguously identified via reference standards [1]. Quantitative analysis of CDG revealed ferulic acid at 1.71 mg/g, chlorogenic acid at 1.14 mg/g, and 5,6-dihydrophthalic acid at 1.13 mg/g as major components; 8-O-4/8-O-4-dehydrotriferulic acid is present at lower abundance but serves as a distinctive marker compound [1].

Quality Control Pharmacognosy Chemical Fingerprinting

Antioxidant Activity Inference from Structurally Related 8-O-4-Coupled Ferulate Oligomers

Although direct antioxidant activity data for 8-O-4,8-O-4-dehydrotriferulic acid is not reported in primary literature, structurally related 8-O-4-coupled ferulate dehydrodimers demonstrate quantifiable antioxidant activity superior to ferulic acid monomer. In a copper-catalyzed human LDL oxidation assay, 8-O-4-dehydrodiferulic acid (8-O-4-diFA) was a slightly better antioxidant than ferulic acid and p-coumaric acid at concentrations of 10-40 μM [1]. The 8-5-diFA showed antioxidant activity comparable to ferulic acid, while neither 5-5-diFA nor 8-5-benzofuran-diFA inhibited LDL oxidation at tested concentrations [1]. Given that 8-O-4,8-O-4-dehydrotriferulic acid contains two 8-O-4 ether linkages—the same linkage type associated with enhanced antioxidant activity in the dimer series—class-level inference supports its potential as an antioxidant scaffold.

Oxidative Stress Lipid Peroxidation Phenolic Antioxidants

8-O-4,8-O-4-Dehydrotriferulic Acid: Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard for Ferulate Oligomer Profiling in Cereal and Plant Cell Wall Research

Procure 8-O-4,8-O-4-dehydrotriferulic acid as an authenticated reference standard for LC-MS/MS quantification of dehydrotriferulic acids in alkaline hydrolysates of cereal brans, plant cell wall materials, and dietary fiber preparations. The compound enables unambiguous identification and differentiation from co-eluting regioisomers including 8-8(cyclic)/8-O-4-dehydrotriferulic acid, 5-5/8-O-4-dehydrotriferulic acid, and 8-O-4/8-5-dehydrotriferulic acid, as demonstrated in maize, wheat, and sugar beet fiber analyses [1][2].

Quality Marker Compound for Botanical Authentication of Ligusticum-Derived Traditional Medicine Preparations

Employ 8-O-4/8-O-4-dehydrotriferulic acid as a reference standard for HPLC-DAD fingerprinting and HPLC-Q-TOF-MS authentication of Chuanxiong dispensing granules and related Ligusticum chuanxiong preparations. This compound, first discovered in the Ligusticum genus, serves as one of the distinctive marker compounds in the chemical fingerprint that discriminates between manufacturers and supports quality consistency evaluation [3].

Cross-Linking Agent for Arabinoxylan-Based Hydrogel and Biomaterial Engineering

Utilize 8-O-4,8-O-4-dehydrotriferulic acid as a structural template or isolated standard in studies of ferulate-mediated polysaccharide cross-linking. The compound derives from a ferulate dehydrotrimer capable of cross-linking up to three polysaccharide chains, compared to the bifunctional cross-linking of dehydrodiferulic acids [1][4]. This trimeric architecture may enhance gel strength and network integrity in arabinoxylan matrices, as evidenced by the inverse relationship between dehydrotriferulic acid content and complex viscosity in maize fiber-derived arabinoxylan gels [5].

Screening Scaffold for Antioxidant Ferulate Oligomer Structure-Activity Relationship Studies

Include 8-O-4,8-O-4-dehydrotriferulic acid in structure-activity relationship panels investigating the antioxidant potential of ferulate oligomers. Based on class-level inference from 8-O-4-dehydrodiferulic acid—which demonstrated superior LDL oxidation inhibition compared to ferulic acid monomer—the 8-O-4 linkage pattern correlates with preserved or enhanced antioxidant functionality in dimeric ferulates [6]. This compound enables evaluation of whether trimeric architecture modifies or retains the antioxidant activity associated with 8-O-4-coupled ferulate moieties.

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